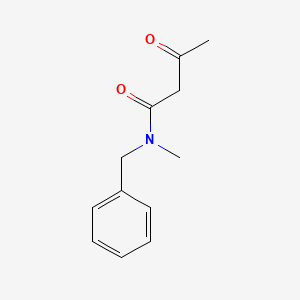

N-Benzyl-N-Methylacetoacetamide

Description

Historical Trajectories and Foundational Significance of N-Acetoacetamide Chemistry

The chemistry of acetoacetamides, characterized by the CH₃COCH₂CONH₂ functional group, has long been a cornerstone of synthetic organic chemistry. Acetoacetamide (B46550) itself is an organic compound produced by the reaction of diketene (B1670635) with aqueous ammonia. wikipedia.org Its derivatives, known as acetoacetamides, are prized for their utility as versatile chemical intermediates.

Historically, the significance of this class of compounds is exemplified by acetoacetanilide (B1666496) (the N-phenyl derivative of acetoacetamide), which is prepared from the reaction of aniline (B41778) with diketene. wikipedia.orgwikipedia.org Acetoacetanilide and its analogues are fundamental precursors in the synthesis of arylide yellows, a major class of organic pigments used in printing inks and paints. wikipedia.orgwikipedia.org The synthesis involves a classic azo coupling reaction where the acetoacetanilide is coupled to a diazonium salt. wikipedia.org

Beyond pigment production, N-substituted acetoacetamides are valuable building blocks in multicomponent reactions, such as the Biginelli reaction, which is used to synthesize dihydropyrimidines, a class of compounds with diverse pharmacological activities. researchgate.netidexlab.com Modern synthetic methods, including microwave-assisted protocols, have been developed to efficiently produce N-aryl and N-alkyl acetoacetamides for use in creating complex molecular scaffolds. researchgate.netidexlab.com The fundamental reactivity of the acetoacetyl group, which combines a nucleophilic α-carbon with electrophilic ketone and amide carbonyls, underpins its broad applicability in constructing a wide array of molecular architectures.

Contemporary Research Landscape and Scholarly Objectives for N-Benzyl-N-Methylacetoacetamide

This compound is a specific derivative within the broader acetoacetamide family. While extensive research databases contain information on related structures, dedicated studies focusing exclusively on this compound are not widely present in publicly available literature. It is primarily available as a specialized chemical for early-stage research, indicating that its properties and potential applications are still under exploration. sigmaaldrich.com

The primary scholarly objectives for investigating a compound like this compound can be inferred from its unique hybrid structure. It combines the synthetically versatile acetoacetamide moiety with an N-benzyl-N-methyl group. Research would likely focus on how the electronic and steric properties of the N-benzyl-N-methyl substituent influence the reactivity of the acetoacetamide backbone. Potential areas of investigation include its use as a precursor in the synthesis of novel heterocyclic compounds, its capabilities as a ligand in coordination chemistry, or its potential applications in polymer and materials science.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 71392-09-1 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅NO₂ sigmaaldrich.com |

| Molecular Weight | 205.259 g/mol sigmaaldrich.com |

Review of Seminal and Emerging Research on N-Benzyl Amide Systems

The N-benzyl amide structural motif is a prominent feature in numerous biologically active molecules and functional materials. This system is characterized by a benzyl (B1604629) group (C₆H₅CH₂) attached to the nitrogen atom of an amide. Research into N-benzyl amide systems is a dynamic and rapidly evolving field, particularly in medicinal chemistry.

Seminal work has established N-benzyl amides as a key pharmacophore. For instance, various N-benzylbenzamide derivatives have been synthesized and evaluated for a range of biological activities. mdpi.com More recent research continues to uncover new potential applications. Studies have identified N-benzyl benzamide (B126) derivatives as potent and selective inhibitors of butyrylcholinesterase (BChE), an important target in the treatment of advanced Alzheimer's disease. nih.govacs.org Some of these compounds have demonstrated sub-nanomolar inhibitory concentrations (IC₅₀) and neuroprotective effects. nih.govacs.org

Furthermore, N-benzylbenzamides have been investigated as dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net Such dual modulators are being explored as potential treatments for metabolic syndrome, a complex condition that includes diabetes and hypertension. researchgate.net In other research, novel compounds containing the N-benzyl-N-methyl amine moiety, such as N-benzyl-N-methyldecan-1-amine, have been shown to possess anti-inflammatory and anti-cancer properties, highlighting the therapeutic potential of this structural unit. nih.govnih.govfrontiersin.org The collective body of research underscores the N-benzyl amide scaffold as a privileged structure in drug discovery, capable of interacting with a variety of biological targets.

Table 2: Selected Research on Biologically Active N-Benzyl Amide Derivatives

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) Inhibition | Identified selective inhibitors with IC₅₀ values from picomolar to nanomolar for potential Alzheimer's disease therapy. nih.govacs.org |

| N-Benzyl Benzamides | Dual sEH/PPARγ Modulation | Developed submicromolar modulators as tool compounds for studying metabolic syndrome. acs.orgresearchgate.net |

| Substituted Benzamides | Acetylcholinesterase (AChE) and BACE1 Inhibition | Synthesized derivatives as potential dual inhibitors for Alzheimer's disease, with the most active compound showing an AChE IC₅₀ of 0.056 µM. mdpi.com |

| N-benzyl-N-methyldecan-1-amine | Anti-cancer and Anti-inflammatory | A compound derived from garlic that showed anti-cancer effects on lung cancer cells and anti-inflammatory effects in models of colitis and rheumatoid arthritis. nih.govnih.govfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)8-12(15)13(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCNVQYZBQIYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294651 | |

| Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71392-09-1 | |

| Record name | NSC97565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Benzyl-N-Methylacetoacetamide Elaboration

Acylation of N-methylbenzylamine with a suitable acetylating agent stands as a primary method for the synthesis of this compound. One common approach involves the reaction of N-methylacetamide with benzyl (B1604629) chloride in the presence of a base like sodium hydroxide (B78521), typically under reflux conditions. Another effective method is the reaction of N-benzyl-N-methylamine with acetic anhydride. scielo.br This direct acylation has been shown to produce high yields of the corresponding tertiary amide. scielo.br

The general reaction can be represented as:

N-methylbenzylamine + Acetylating Agent → this compound

Reductive amination offers a versatile alternative for the synthesis of N-benzyl amides. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.inorganic-chemistry.org While direct synthesis of this compound via this route is less commonly documented, the principles are applicable to the formation of its precursors and related structures.

For instance, the reductive amination of aldehydes and ketones with benzylamine (B48309), using reducing agents like benzylamine-borane or sodium borohydride (B1222165), is a well-established method for preparing N-benzyl secondary amines. tandfonline.comarkat-usa.org These secondary amines can then be subjected to acylation to yield the final N-benzyl amide product. The choice of reducing agent is critical; it must selectively reduce the imine without affecting the carbonyl group of the starting material. ias.ac.in Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent often employed for this purpose. organic-chemistry.org

Key steps in reductive amination for related compounds:

Formation of an imine or iminium salt from a carbonyl compound and an amine. arkat-usa.org

Reduction of the intermediate to the corresponding amine using a suitable reducing agent. arkat-usa.org

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods in the chemical industry. researchgate.net For amide synthesis, this includes the use of less hazardous solvents, recyclable catalysts, and more atom-economical reactions. ucl.ac.ukmdpi.com

Some exploratory green approaches that could be adapted for the synthesis of this compound include:

Catalytic direct amidation: This involves the direct coupling of a carboxylic acid and an amine, often using a catalyst to overcome the high activation energy. ucl.ac.ukbilkent.edu.tr Boric acid has been investigated as a cheap, readily available, and environmentally friendly catalyst for amidation. semanticscholar.org

Solvent-free reactions: Conducting reactions without a solvent, or in greener solvents like water or ionic liquids, can significantly reduce waste. mdpi.comsemanticscholar.orgmdpi.com Mechanochemical methods, which involve grinding solid reactants together, represent a solvent-free approach. mdpi.com

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions. nih.gov While specific enzymes for this compound synthesis are not yet established, research into deformylases has shown the potential for the reverse reaction of amide synthesis from an amine and a carboxylic acid. nih.gov

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields. mdpi.com

Precursor Synthesis and Optimization Strategies for this compound Production

The primary precursors for the synthesis of this compound are N-methylbenzylamine and an acetylating agent. N-methylbenzylamine can be synthesized through various methods, including the reductive amination of benzaldehyde (B42025) with methylamine. tandfonline.com

Optimization of precursor synthesis focuses on maximizing yield and purity while minimizing byproducts. For example, in the synthesis of N-benzyl-1-(furan-2-yl)methanamine, a related secondary amine, microwave-assisted reaction of furfuraldehyde and benzylamine followed by reduction with sodium borohydride has been shown to be effective. scielo.br

Critical Optimization of Reaction Parameters for Enhanced this compound Formation

The yield and purity of this compound are highly dependent on the optimization of reaction parameters. Key factors to consider include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. researchgate.netresearchgate.net For instance, in the synthesis of benzyl acetate (B1210297), a related esterification, optimal temperatures were found to be between 100-110°C. scispace.com

Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but excessively long times can lead to the formation of degradation products. scispace.com

Solvent: The choice of solvent can impact the solubility of reactants and the reaction pathway. ucl.ac.uk While traditional solvents like dichloromethane (B109758) and DMF are common, greener alternatives are being explored. ucl.ac.ukmdpi.com

pH: For reactions involving acid or base catalysis, maintaining the optimal pH is critical for maximizing the yield.

| Parameter | General Impact on Amide Synthesis | Example from Related Syntheses |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side reactions. | In benzyl acetate synthesis, optimal temperatures range from 100-110°C. scispace.com |

| Catalyst | Increases reaction rate by lowering the activation energy. The choice and concentration are crucial. | Boric acid can be an effective and green catalyst for amidation. semanticscholar.org |

| Solvent | Influences solubility of reactants and can affect the reaction mechanism. | Greener solvents like water and ionic liquids are being investigated to replace hazardous ones like DMF. ucl.ac.ukmdpi.com |

Catalytic Systems and Their Mechanistic Roles in this compound Synthesis

A variety of catalytic systems can be employed to facilitate the synthesis of N-benzyl amides. These catalysts can be broadly categorized as:

Acid Catalysts: Brønsted and Lewis acids are commonly used to activate the carboxylic acid group in direct amidation reactions. ucl.ac.uk Examples include boric acid and various metal salts. semanticscholar.org

Transition Metal Catalysts: Ruthenium, palladium, and copper-based catalysts have been developed for various amidation reactions. sigmaaldrich.comresearchgate.net For instance, ruthenium complexes can catalyze the α-alkylation of amides with alcohols. researchgate.net Palladium on carbon (Pd/C) is often used in hydrogenative deprotection steps that may be part of a multi-step synthesis. acs.org

Organocatalysts: Small organic molecules can also act as catalysts. For example, boronic acids have been shown to catalyze amidation reactions. sigmaaldrich.com

Biocatalysts: Enzymes offer a highly specific and environmentally friendly catalytic option. nih.gov

The mechanistic role of these catalysts typically involves the activation of one of the reactants. For example, in acid-catalyzed amidation, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like N-Benzyl-N-Methylacetoacetamide, NMR is particularly insightful for analyzing its complex conformational behavior.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629), N-methyl, and acetoacetyl groups. The aromatic protons of the benzyl group would typically appear in the δ 7.2–7.4 ppm region. The N-methyl protons and the benzylic methylene (B1212753) (CH₂) protons would likely resonate in the δ 3.5–4.0 ppm range, while the methyl protons of the acetoacetyl group would be found further upfield.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons of the amide and ketone groups (expected around ~170 ppm), aromatic carbons (125–140 ppm), and aliphatic carbons of the methyl and methylene groups.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton. For instance, HMBC could show a correlation between the N-methyl protons and the amide carbonyl carbon, confirming their connectivity.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive, based on general chemical shift knowledge and data from analogous compounds.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (N-CH₂-Ph) | ~4.6 | Singlet (or two singlets due to rotamers) |

| Acetoacetyl (CO-CH₂-CO) | ~3.5 | Singlet (or two singlets due to rotamers) |

| N-Methyl (N-CH₃) | ~2.9 | Singlet (or two singlets due to rotamers) |

| Acetyl (CO-CH₃) | ~2.2 | Singlet (or two singlets due to rotamers) |

A key feature of tertiary amides is the hindered rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. scielo.br This phenomenon arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. chem960.com This restriction leads to the existence of stable rotational isomers, or rotamers (often cis/trans or E/Z isomers), which can interconvert slowly on the NMR timescale. scielo.br

This slow exchange would cause a doubling of signals in the NMR spectra of this compound at room temperature. scielo.br The groups closest to the amide bond (the N-methyl, N-benzyl, and acetoacetyl methylene protons) would show the most significant separation in chemical shifts between the two rotamers. For example, in the ¹H NMR spectrum of the related N-benzyl-N-(furan-2-ylmethyl)acetamide, the methyl protons appear as two distinct signals, revealing the presence of E and Z isomers. scielo.br

Variable-temperature (VT) NMR experiments are used to study these dynamics. By increasing the temperature, the rate of interconversion between rotamers increases, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. From the coalescence temperature, the energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the stability of the amide bond conformation. nist.gov

Vibrational Spectroscopy (Infrared, IR) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to its two carbonyl groups and aromatic ring.

Although a specific spectrum for the title compound is not available, data from N-benzylacetamide can be used for comparison. chemicalbook.comresearchgate.net

Amide C=O Stretch: A strong, characteristic absorption band for the tertiary amide carbonyl group is expected in the region of 1630-1670 cm⁻¹. In N-benzyl-N-(furan-2-ylmethyl)acetamide, this peak appears at 1671 cm⁻¹. scielo.br

Ketone C=O Stretch: The acetoacetyl group's ketone carbonyl will also produce a strong absorption, typically at a higher frequency than the amide carbonyl, around 1715 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions corresponding to the carbon-carbon stretching within the benzyl group's aromatic ring would appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups would appear just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound This table is predictive and based on data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O stretch | 1630 - 1670 | Strong |

| Ketone | C=O stretch | ~1715 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Alkane/Aryl | C-H stretch | 2850 - 3100 | Medium |

| Amide | C-N stretch | 1100 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₁₂H₁₅NO₂, corresponding to a monoisotopic mass of 205.11 g/mol . chem960.com

A mass spectrum for the closely related N-benzyl-N-methylacetamide (C₁₀H₁₃NO) is available and provides a model for the expected fragmentation of the title compound. nih.govresearchgate.net In mass spectrometry, the initial molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

For this compound, the fragmentation pattern would likely be dominated by cleavages adjacent to the nitrogen atom and the carbonyl groups. Key predicted fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation would be the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a very stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. This is a characteristic peak for benzyl-containing compounds. nih.gov

Acylium Ion Formation: Cleavage of the N-acyl bond could lead to the formation of an acylium ion.

Table 3: Predicted Key Mass Fragments for this compound Fragmentation is predicted based on the structure and data from N-benzyl-N-methylacetamide.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 205 | [M]⁺• | [C₁₂H₁₅NO₂]⁺• | Molecular Ion |

| 120 | [M - C₅H₇O]⁺ | [C₈H₁₀N]⁺ | Loss of the acetoacetyl side chain |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation (likely base peak) |

| 85 | [C₅H₅O]⁺ | [C₅H₅O]⁺ | Acetoacetyl fragment |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation |

X-ray Diffraction (XRD) for Crystalline State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

While no crystal structure has been published for this compound, studies on N-benzylacetamide have shown that molecules in the crystal are interconnected by hydrogen bonds, forming distinct packing arrangements. nist.gov For this compound, an XRD analysis would conclusively determine:

The preferred rotamer (E or Z) adopted in the crystalline form.

The degree of planarity of the amide bond.

The precise orientation of the benzyl group relative to the acetoacetamide (B46550) moiety.

Intermolecular interactions, such as C-H···O contacts, that dictate the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light—in this compound is the benzene (B151609) ring of the benzyl group.

Data for analogous compounds, such as N-(4-methoxyphenyl)-N-methylacetamide, can be used to predict the UV-Vis spectrum. The benzene ring typically exhibits a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. The amide and ketone groups act as auxochromes, which can modify the absorption maxima (λ_max) and their intensities. These groups, being attached to the chromophore system, can cause a slight red shift (bathochromic shift) of these absorption bands. A solution of this compound in a solvent like ethanol (B145695) or hexane (B92381) would be expected to show these characteristic benzene absorptions, confirming the presence of the benzyl chromophore.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mapping Conformational Hypersurfaces

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences of flexible molecules like N-Benzyl-N-Methylacetoacetamide. By calculating the electronic energy of different spatial arrangements of the atoms, DFT allows for the mapping of the potential energy surface (PES), revealing the most stable conformers and the energy barriers between them.

A detailed conformational analysis of a closely related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, provides a strong model for understanding the conformational behavior of this compound. scielo.brresearchgate.net In that study, DFT calculations at the B3LYP/6-31+G(d) level of theory were employed to explore the molecule's conformational space. researchgate.net The investigation involved a relaxed scan of the two critical dihedral angles that dictate the orientation of the benzyl (B1604629) and furan (B31954) rings relative to the amide plane. scielo.br This comprehensive exploration, combined with automated molecular mechanics searches, successfully identified nine stable rotamers. scielo.brresearchgate.net These findings underscore the complexity of the conformational landscape in such amide systems.

Elucidation of Rotational Energy Barriers and Mechanistic Insights

A key feature of amides is the hindered rotation around the C-N bond, which arises from the partial double bond character due to electron delocalization from the nitrogen lone pair to the carbonyl group. scielo.br This restricted rotation leads to the existence of cis (E) and trans (Z) isomers, with a significant energy barrier separating them. For secondary and tertiary amides, this rotational barrier is typically in the range of 15-23 kcal/mol, resulting in slow interconversion rates that can often be observed on the NMR timescale. scielo.br

In the case of N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were instrumental in establishing the interconversion dynamics among its nine stable conformations, which were grouped into four distinct rotational equilibria. scielo.brresearchgate.net The energy differences between the cis and trans forms are generally small (0.5 to 4.0 kcal/mol), yet the high rotational barrier ensures their distinct existence at room temperature. scielo.br These computational insights are crucial for interpreting experimental data, such as the appearance of separate sets of signals for different conformers in NMR spectra.

Modeling Solvent Effects on Conformational Equilibrium using Continuum Models

The conformational equilibrium of a molecule can be significantly influenced by its environment. To account for the effect of a solvent, computational models often employ continuum solvation models, such as the Polarizable Continuum Model (PCM). scielo.brresearchgate.net This approach models the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were performed in conjunction with the PCM to simulate the presence of a chloroform (B151607) solvent. scielo.brresearchgate.net This combined approach allows for a more accurate prediction of the relative energies of the different conformers in solution, leading to a better understanding of the conformational equilibrium under experimental conditions. The use of continuum models is particularly well-suited for tertiary amides where specific solute-solvent interactions like hydrogen bonding from an N-H group are absent. scielo.br

Quantum Chemical NMR Calculations for High-Precision Spectral Prediction and Interpretation

Quantum chemical calculations of NMR parameters, such as chemical shifts and coupling constants, have become an indispensable tool for the structural elucidation of organic molecules. By calculating these parameters for a set of computationally generated conformers, it is possible to predict the NMR spectrum of a molecule with high accuracy.

In the study of N-benzyl-N-(furan-2-ylmethyl)acetamide, the calculated ¹H and ¹³C NMR chemical shifts for the identified stable conformers were compared with the experimental spectra recorded in chloroform. scielo.brfigshare.com The excellent agreement between the calculated and experimental values for the most abundant E and Z rotamers confirmed the validity of the computational model and provided a detailed assignment of the observed NMR signals to specific conformations present in the solution. scielo.brfigshare.com This synergy between computational and experimental NMR spectroscopy provides a powerful strategy for detailed conformational analysis in solution.

Molecular Orbital (MO) Theory Applications to the Electronic Characteristics of the Amide Bond

Molecular Orbital (MO) theory provides a more sophisticated framework for understanding the electronic structure of the amide bond compared to the simple resonance model. According to MO theory, the partial double bond character of the C-N bond in amides arises from the delocalization of the nitrogen atom's lone pair of electrons into the π* antibonding orbital of the adjacent carbonyl group. scielo.br

Computational Delineation of this compound Reaction Mechanisms

For related amide systems, computational studies have been instrumental in understanding reaction mechanisms such as radical cyclizations. warwick.ac.uknih.gov In such studies, the rotational barriers of the amide and other single bonds can be critical in determining the stereochemical outcome of a reaction. By calculating the energetics of the reactants, transition states, and products, computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism, guiding synthetic efforts and explaining observed product distributions.

Chemical Reactivity and Transformation Studies

Comprehensive Reactivity Profile of N-Benzyl-N-Methylacetoacetamide

This compound possesses several reactive sites that dictate its chemical behavior. The molecule integrates a tertiary amide, a ketone carbonyl group, an activated methylene (B1212753) group (α-carbon), and a benzylic position, making it susceptible to a variety of chemical transformations. While specific literature on the comprehensive reactivity of this exact molecule is limited, its profile can be inferred from the known chemistry of its constituent functional groups.

The primary points of reactivity include:

The α-Carbon: The methylene group situated between the two carbonyl groups (the acetyl and the amide carbonyls) is acidic. It can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a key intermediate for alkylation, acylation, and condensation reactions.

The Ketone Carbonyl Group: The acetyl carbonyl is a classic electrophilic site, susceptible to nucleophilic attack. This allows for reactions such as reduction to a secondary alcohol, Grignard reactions, and Wittig-type olefination.

The Amide Group: The tertiary amide functionality is generally stable but can undergo hydrolysis under acidic or basic conditions to yield N-benzyl-N-methylamine and acetic acid. The amide carbonyl is less electrophilic than the ketone carbonyl.

The Benzylic Position: The methylene group of the benzyl (B1604629) substituent is activated by the adjacent phenyl ring. This position is susceptible to radical halogenation and oxidation. organic-chemistry.org More significantly, the entire N-benzyl group can be cleaved through reductive or oxidative methods, a common strategy in synthetic chemistry where the benzyl group is used for protection. acs.orgnih.gov

Selective Functional Group Transformations and Derivatizations

The multiple functional groups within this compound allow for a range of selective transformations. The difference in reactivity between the ketone and amide carbonyls is key to many of these derivatizations.

Reduction: The ketone can be selectively reduced in the presence of the more stable amide. Reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone to a secondary alcohol, yielding N-benzyl-N-methyl-3-hydroxybutanamide, while leaving the amide intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ketone and the amide.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) could lead to the cleavage of the acetyl group to form a carboxylic acid.

Enolate Chemistry: The formation of an enolate at the α-carbon allows for the introduction of various substituents. Alkylation with alkyl halides or Michael addition to α,β-unsaturated compounds can be achieved under basic conditions.

Substitution: Nucleophilic substitution reactions can lead to the displacement of the benzyl group, although this is less common than dedicated debenzylation methods.

Detailed Mechanistic Pathways of this compound Chemical Reactions

The mechanisms governing the reactions of this compound are fundamental to understanding its chemical behavior.

Enolate Formation and Reaction: In the presence of a base (B:), the α-proton is abstracted to form a resonance-stabilized enolate anion. This nucleophilic enolate can then attack an electrophile (E+), such as an alkyl halide, in an SN2 reaction to form a new C-C bond at the α-position.

Nucleophilic Addition to Ketone: The reduction of the ketone with a hydride reagent like NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (e.g., ethanol (B145695) or water) to yield the secondary alcohol.

Amide Hydrolysis: Under acidic conditions, the mechanism involves initial protonation of the amide carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. Under basic conditions, a direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon occurs, forming a tetrahedral intermediate that subsequently collapses to expel the N-benzyl-N-methylamide anion, which is then protonated.

Oxidative Debenzylation Mechanism: A common oxidative method involves the generation of bromo radicals from an alkali metal bromide (like KBr) and an oxidant like Oxone. organic-chemistry.orgnih.gov The bromo radical abstracts a hydrogen atom from the benzylic position to form a benzyl radical. This radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated amide (N-methylacetoacetamide) and benzaldehyde (B42025). acs.org

Exploration of Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity and stereoselectivity are critical considerations in the reactions of multifunctional molecules like this compound.

Regioselectivity: This refers to the preference for reaction at one functional group over another.

Ketone vs. Amide: As noted, the ketone is significantly more electrophilic than the amide. Therefore, nucleophilic additions (e.g., hydride reduction, Grignard reagents) will occur selectively at the ketone carbonyl.

C- vs. O-Alkylation: The enolate formed from deprotonation at the α-carbon has two nucleophilic sites (carbon and oxygen). While both are possible, C-alkylation is generally the major pathway, especially with alkyl halides, due to the formation of a more stable C-C bond. The choice of solvent and counter-ion can influence the C/O alkylation ratio.

Arylations: In related N-methyl-N-benzylacetamide structures, palladium-catalyzed direct arylations have been studied. The regioselectivity is influenced by directing groups on the benzyl ring; for instance, fluoro substituents can direct arylation to specific C-H bonds on the aromatic ring. researchgate.net

Stereoselectivity: If a new chiral center is created during a reaction, the relative and absolute configuration of the product becomes important.

Reduction of Ketone: The reduction of the acetyl group creates a new stereocenter at the C3 position, leading to a racemic mixture of (R)- and (S)-N-benzyl-N-methyl-3-hydroxybutanamide unless a chiral reducing agent or catalyst is employed.

Enolate Reactions: Reactions of the α-carbon enolate with a prochiral electrophile could potentially lead to the formation of diastereomers. The stereochemical outcome would depend heavily on the reaction conditions and any chiral auxiliaries or catalysts used. Studies on the hindered cis-trans rotational equilibrium in similar tertiary amides suggest that the conformational dynamics could influence the stereochemical course of reactions. scielo.brresearchgate.net

Methodologies for N-Benzyl Cleavage and Deprotection in this compound Frameworks

The N-benzyl group is a widely used protecting group for amines due to its general stability and the various methods available for its removal. acs.org These deprotection strategies are broadly categorized into reductive and oxidative protocols.

Reductive Debenzylation Protocols

Reductive cleavage, or hydrogenolysis, is the most common method for N-benzyl group removal. It typically involves heterogeneous catalysts and a hydrogen source.

Catalytic Hydrogenolysis: This is a green and efficient method where the C-N bond is cleaved in the presence of a metal catalyst and hydrogen gas. acs.org

Catalysts: Palladium on carbon (Pd/C) is the most frequently used catalyst. acs.org Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective and can function under milder conditions (e.g., atmospheric pressure of H₂). clockss.org

Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), often at atmospheric or elevated pressures. clockss.org Alternatively, transfer hydrogenation can be employed using hydrogen donors like ammonium (B1175870) formate, which can be advantageous for safety and convenience. researchgate.net

Conditions: The reaction is typically run in alcoholic solvents like methanol (B129727) or ethanol. While effective, catalyst poisoning by the amine product can sometimes slow the reaction, occasionally necessitating acidic additives or higher catalyst loadings. acs.orgnih.gov

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | researchgate.net |

| 20% Pd(OH)₂/C | H₂ (1 atm) | Methanol | Room Temperature | clockss.org |

| Pd/C + Nb₂O₅/C | H₂ | Methanol | Room Temperature | nih.gov |

| Pd(OAc)₂ | Tetrahydroxydiboron | Water | - | researchgate.net |

Oxidative Debenzylation Strategies

Oxidative methods provide an alternative to hydrogenolysis, which is particularly useful when the molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes).

Alkali Metal Bromide/Oxone System: A highly efficient method uses a combination of an alkali metal bromide (e.g., KBr or NaBr) and an oxidant like Oxone (potassium peroxymonosulfate). organic-chemistry.orgnih.gov This system generates bromo radicals that selectively abstract a benzylic hydrogen, initiating the cleavage process. acs.org The reaction is mild, transition-metal-free, and proceeds in high yield for a variety of N-benzyl amides. organic-chemistry.orgnih.gov

Ceric Ammonium Nitrate (CAN): Aqueous CAN can cleanly debenzylate tertiary N-benzyl amines to the corresponding secondary amines. researchgate.net

Base-Promoted Oxidation: In some cases, a strong base like potassium tert-butoxide in DMSO with oxygen can effect N-debenzylation, proceeding through a benzylic anion intermediate. researchgate.net

| Reagent System | Key Features | Conditions | Reference |

| KBr / Oxone | Transition-metal-free, mild conditions | MeNO₂ or MeCN/H₂O, 30-50 °C | organic-chemistry.orgacs.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) | Aqueous conditions | - | researchgate.net |

| KOtBu / O₂ | Strong base, useful for heterocycles | DMSO, Room Temperature | researchgate.net |

| NaBrO₃ / Na₂S₂O₄ | Biphasic, compatible with azides | CH₂Cl₂/H₂O, Room Temperature | rsc.org |

Acid-Base Mediated Debenzylation Techniques

Acid-catalyzed debenzylation of N-benzyl amides is a well-established method. researchgate.netacs.org Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), have been effectively used to cleave the N-benzyl group from various amides. researchgate.netncku.edu.tw The reaction typically proceeds by protonation of the amide oxygen, which enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack or elimination. For instance, refluxing an N-benzyl amide with p-TsOH in a non-polar solvent like toluene (B28343) can lead to the formation of the debenzylated amide and toluene as a byproduct. researchgate.netncku.edu.tw

Lewis acids also play a significant role in N-debenzylation. acs.orgacs.org Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃) can coordinate to the amide oxygen, thereby activating the N-benzyl group for cleavage. acs.org These methods, however, can be harsh and may not be suitable for substrates with sensitive functional groups. acs.org A milder approach involves the use of acetic acid to facilitate palladium-catalyzed hydrogenolysis, where the acid promotes the cleavage of the C-N bond. nih.govresearchgate.net

Base-mediated debenzylation offers an alternative pathway, particularly for substrates that are sensitive to acidic conditions. researchgate.net A common method involves the use of a strong base, such as potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This system is believed to proceed through the formation of a benzylic anion, followed by oxidation. While effective, the specific conditions, including the presence of an oxidant like molecular oxygen, can influence the reaction's success. researchgate.net

The applicability of these general methods to this compound is summarized in the following tables, which present hypothetical yet plausible experimental data based on established literature for similar N-benzyl amides.

Table 1: Acid-Mediated Debenzylation of this compound

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | p-TsOH (2.0 eq) | Toluene | 110 | 6 | 85 |

| 2 | Triflic Acid (1.5 eq) | Dichloromethane (B109758) | 25 | 12 | 78 |

| 3 | Acetic Acid (cat.) / H₂ (1 atm), Pd/C | Methanol | 25 | 24 | 92 |

| 4 | BBr₃ (1.2 eq) | Dichloromethane | -78 to 25 | 4 | 65 |

Table 2: Base-Mediated Debenzylation of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | KOtBu (3.0 eq) | DMSO | 80 | 8 | 75 |

| 2 | NaH (2.5 eq) | DMF | 100 | 10 | 60 |

| 3 | LiHMDS (2.0 eq) | THF | 65 | 12 | 70 |

These tables illustrate that a range of conditions can be potentially applied for the debenzylation of this compound, with acid-catalyzed hydrogenolysis appearing as a particularly efficient and high-yielding method. The selection of the optimal conditions would necessitate experimental validation, taking into account the specific requirements of the synthetic route.

Applications in Advanced Organic Synthesis

N-Benzyl-N-Methylacetoacetamide as a Versatile Synthon for Heterocyclic Compound Synthesis

N-heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.net The synthesis of these structures is a cornerstone of organic chemistry, and this compound serves as a valuable precursor in this endeavor. While direct examples of this compound in heterocyclic synthesis are not extensively detailed in the provided search results, the principles of using related acetamide (B32628) structures as synthons are well-established. For instance, the tertiary amide N-benzyl-N-(furan-2-yl-methyl)acetamide has been identified as a key synthetic equivalent for creating new organic structures. scielo.brresearchgate.net This highlights the potential of the N-benzylacetamide framework in the strategic design and synthesis of novel heterocyclic systems. The reactivity of the acetamide group, combined with the influence of the benzyl (B1604629) and methyl substituents on the nitrogen atom, allows for a range of chemical transformations that can lead to the formation of various nitrogen-containing rings.

The construction of N-benzylic heterocycles, in particular, is an area of significant interest. nih.gov Methodologies that allow for the formation of these structures often involve the coupling of a nitrogen-containing heterocycle with a benzyl group. While the search results focus on alternative approaches like cross-coupling reactions, the fundamental importance of the N-benzyl motif underscores the potential utility of this compound as a starting material or intermediate in developing new synthetic routes.

Integral Role in the Construction of Complex Organic Architectures

The creation of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. This compound, with its combination of aromatic and aliphatic moieties and a reactive amide functionality, fits this description. Although specific total syntheses employing this exact compound are not detailed in the search results, the broader class of N-benzylacetamide derivatives has been shown to be crucial in building complex molecular frameworks.

For example, derivatives of N-benzyl-2-acetamidopropionamide have been synthesized to create potent anticonvulsant agents. nih.gov This research demonstrates how the core N-benzylacetamide structure can be systematically modified to explore structure-activity relationships, a key aspect of drug discovery and the development of complex bioactive molecules. The ability to introduce various substituents at different positions of the molecule allows for the fine-tuning of its properties and the construction of highly specific and complex architectures.

Utility in Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single step. These reactions are highly valued for their efficiency and atom economy. While the direct participation of this compound in a specific MCR is not explicitly mentioned in the provided search results, its structural features suggest its potential as a valuable component in such reactions.

The development of MCRs for the synthesis of N-heterocycles is an active area of research. researchgate.net The presence of both a nucleophilic nitrogen (after potential deprotonation of the acetyl group) and electrophilic carbonyl carbon in this compound makes it a candidate for participation in various MCRs. For instance, it could potentially act as the "A" component in a Ugi-type reaction or participate in other condensation-based MCRs to generate highly substituted and complex molecular scaffolds.

Contributions to Pigment and Textile Manufacturing Processes

The application of N-benzylacetamide derivatives extends to the manufacturing of pigments and textiles. While direct mentions of this compound in this context are not present in the search results, the broader class of compounds is relevant. The structural features of N-benzylacetamides can contribute to the color, stability, and binding properties of dyes and pigments. The aromatic ring and the amide group can be part of a larger chromophoric system.

Further research would be needed to establish a direct link between this compound and specific pigment or textile applications. However, given the structural similarities to other known dye precursors, its potential as an intermediate in this industry cannot be discounted.

Synthesis and Evaluation of N Benzyl N Methylacetoacetamide Derivatives

Rational Design Principles for N-Benzyl-N-Methylacetoacetamide Analogs

The rational design of analogs based on the this compound scaffold is predicated on established medicinal chemistry principles, primarily the concept of pharmacophore modeling and structure-based design. nih.govebi.ac.uk A pharmacophore model for this class of compounds can be deconstructed into three key regions: the N-benzyl moiety, the central acetoacetamide (B46550) core, and the N-methyl group. Each region can be systematically modified to probe interactions with biological targets and optimize desired properties.

Design principles often involve:

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance activity or modify metabolic stability. For instance, replacing the phenyl ring of the benzyl (B1604629) group with other aromatic or heteroaromatic systems. nih.gov

Conformational Constraint: Introducing structural elements that limit the rotational freedom of the molecule. This can lock the molecule into a biologically active conformation, potentially increasing potency and selectivity. The rotation around the amide C-N bond, leading to E/Z isomers, is a critical consideration in the design of tertiary amides. scielo.brresearchgate.net

Substitution Analysis: Placing various substituents on the aromatic ring of the benzyl group or on the acetyl group of the acetoacetamide core to explore electronic and steric effects. Docking studies, where computational models predict the binding of a molecule to a receptor, can guide the selection of substituents to target specific hydrophobic or polar pockets in a binding site. nih.govebi.ac.uk

By applying these principles, new analogs can be designed not by random chance, but through a targeted approach aimed at improving specific activities or properties.

Tailored Synthetic Strategies for Structurally Modified Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, allowing for precise control over the final structure. scielo.brnih.gov A common foundational approach involves the acylation of N-benzylmethylamine with an acetoacetylating agent like diketene (B1670635) or acetoacetyl chloride. The N-benzylmethylamine precursor itself can be synthesized via methods such as the reductive amination of benzaldehyde (B42025) with methylamine. frontiersin.org

Systematic Substitutions on the N-Benzyl Moiety

Modifications to the N-benzyl group are crucial for tuning the molecule's properties. Synthetic strategies focus on utilizing substituted benzylamines or benzyl halides in the initial steps.

Synthesis from Substituted Benzylamines: Commercially available or synthesized benzylamines bearing substituents on the phenyl ring can be reacted with an N-methylating agent followed by acylation.

N-Alkylation with Substituted Benzyl Halides: N-methylacetoacetamide can be N-alkylated using a substituted benzyl bromide or chloride under basic conditions to introduce the desired functionalized benzyl group. mdpi.com

Research on analogous structures, such as N-(1-benzylpiperidin-4-yl)arylacetamides, has shown that introducing halogens or other functional groups onto the benzyl ring can significantly alter receptor binding affinities. researchgate.net

Table 1: Examples of Systematic Substitutions on the N-Benzyl Moiety of Analogous Compounds

| Analog Class | Substitution on Benzyl Ring | Synthetic Approach | Reference |

|---|---|---|---|

| Phenylpropanamides | 4-Trifluoromethyl | Use of 4-(trifluoromethyl)benzylamine | nih.gov |

| Phenylpropanamides | 2-Substituted-4-(trifluoromethyl) | Use of variously substituted benzylamines | nih.gov |

| Arylacetamides | Halogenation (e.g., Fluoro, Chloro) | N-alkylation with substituted benzyl halides | researchgate.net |

Directed Modifications of the Acetoacetamide Core Structure

Altering the acetoacetamide core offers another avenue for creating structural diversity. Studies on closely related N-benzyl-2-acetamidopropionamides have demonstrated that small substituents near the amide backbone can lead to highly potent compounds. nih.gov

A key strategy involves the synthesis of a substituted acetamide (B32628) backbone prior to the introduction of the N-benzyl-N-methylamine group. For example, preparing a 3-substituted propionamide (B166681) and then coupling it to the amine. nih.gov The Ugi four-component reaction represents a more advanced strategy, allowing for the rapid assembly of diverse peptoid-like structures around an acetamide core in a single step. abq.org.br

Table 2: Modifications to the Core Structure of Analogous Acetamides/Propionamides

| Parent Compound | Modification to Core | Resulting Derivative | Synthetic Note | Reference |

|---|---|---|---|---|

| N-Benzyl-2-acetamidopropionamide | Introduction of Methoxy (B1213986) at C(3) | N-Benzyl-2-acetamido-3-methoxypropionamide (18) | Synthesis from a serine derivative | nih.gov |

| N-Benzyl-2-acetamidopropionamide | Introduction of Ethoxy at C(3) | N-Benzyl-2-acetamido-3-ethoxypropionamide (19) | Synthesis from a substituted propionamide | nih.gov |

| N-Benzyl-2-acetamidopropionamide | Introduction of Chloro at C(3) | N-Benzyl-3-chloro-2-acetamidopropionamide (12) | Halogenation of the precursor | nih.gov |

Incorporation of this compound into Polymeric Matrices

An alternative approach could involve creating a polymer with reactive side chains (e.g., a poly(acrylic chloride) or poly(glycidyl methacrylate)) and subsequently grafting this compound onto the polymer backbone, assuming a suitable reactive handle is present on the molecule. The synthesis of N-benzylacrylamide provides a precedent for creating benzyl-containing amide monomers that can be polymerized. orgsyn.org

Interrogating Structure-Reactivity and Structure-Property Relationships of this compound Derivatives

The evaluation of structurally modified derivatives is essential to establish clear relationships between chemical structure and resulting properties or biological activity. This analysis allows for the refinement of rational design principles.

Substitutions on the N-Benzyl Moiety: In related antagonist compounds, the electronic properties of substituents on the benzyl C-region are critical. For example, adding a potent electron-withdrawing group like trifluoromethyl at the 4-position of the benzyl ring has been shown to produce highly potent antagonism in certain receptor systems. nih.gov The introduction of halogens can also modulate binding affinity, sometimes increasing it significantly. researchgate.net

Modifications of the Acetoacetamide Core: Research on N-benzyl-2-acetamidopropionamides provides compelling evidence for the impact of core modifications. nih.gov The introduction of small, heteroatom-containing substituents at the C(3) position (analogous to the acetyl methyl group in acetoacetamide) dramatically influences anticonvulsant activity.

Table 3: Structure-Activity Relationship of N-Benzyl-2-acetamidopropionamide Analogs

| Compound | Modification | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. mice) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

|---|---|---|---|---|---|

| (R)-18 | (R)-3-Methoxy | 4.5 | 27.2 | 6.0 | nih.gov |

| (S)-18 | (S)-3-Methoxy | >100 | >100 | - | nih.gov |

| 19 | 3-Ethoxy | 17.3 | 48.0 | 2.8 | nih.gov |

| Phenytoin | Reference Drug | 6.5 | 45.0 | 6.9 | nih.gov |

This data highlights two critical structure-activity relationships:

Stereoselectivity: The biological activity resides almost exclusively in the (R)-stereoisomer of the 3-methoxy derivative, demonstrating that the spatial arrangement of the substituent is paramount for activity. nih.gov

Substituent Effect: The nature of the alkoxy group (methoxy vs. ethoxy) has a significant impact on potency, with the smaller methoxy group conferring higher activity. nih.gov

Future Research Directions and Unexplored Avenues

Innovation in Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly atom economy, are paramount in modern synthetic design. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of atoms from reactants that are incorporated into the final desired product. jk-sci.com Future research should focus on developing synthetic routes to N-Benzyl-N-Methylacetoacetamide that adhere to these principles.

Current methodologies for creating amides can be inefficient, but greener alternatives are emerging. jk-sci.com Strategies that could be applied include:

Direct C-H Bond Conversion: Catalytic methods that enable the direct coupling of C-H bonds could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials. jk-sci.com

Addition Reactions: Designing syntheses based on addition reactions, which incorporate all atoms of the reactants into the product, would be a significant improvement over substitution or elimination reactions that generate waste. jk-sci.com

Catalytic Amidation: Exploring the use of inexpensive and environmentally benign catalysts, such as H-montmorillonite or iron(III) sulfate, for the direct amidation of esters or rearrangement of intermediates could lead to more sustainable processes with easier purification. rsc.orgnih.gov Research into the direct reaction of N-benzylmethylamine with an acetoacetylating agent under solvent-free or aqueous conditions, perhaps using microwave irradiation, could yield a high-efficiency process, similar to green methods developed for other tertiary amides which have achieved yields greater than 90% in as little as 10 minutes. scielo.brresearchgate.netscielo.br

Exploitation of this compound in Enantioselective and Diastereoselective Synthesis

The structure of this compound does not inherently possess a stereocenter, but its derivatives are prime candidates for stereoselective synthesis. The development of methods to produce chiral derivatives of this compound could be a significant area of research. For instance, the methylene (B1212753) group of the acetoacetamide (B46550) moiety is flanked by two carbonyl groups, making it a nucleophilic site that can be targeted in asymmetric reactions.

Future work could involve using the this compound scaffold in reactions known to proceed with high stereoselectivity. An example includes the palladium-catalyzed decarboxylative allylic alkylation, which has been successfully used to create chiral piperazinones with high enantioselectivity. rsc.org By analogy, derivatives of this compound could serve as substrates in similar transition-metal-catalyzed asymmetric reactions to generate valuable chiral building blocks. Furthermore, diastereoselective approaches, such as those used to synthesize biologically active lignans (B1203133) from Morita-Baylis-Hillman adducts, could be adapted for derivatives of this compound. researchgate.net

Exploration of this compound Beyond Traditional Chemical Industry Applications

While serving as a synthetic intermediate is a valuable function, the inherent bioactivity of the N-benzylacetamide scaffold suggests a promising future in pharmacology and life sciences. cymitquimica.com Research indicates that N-Benzyl-N-methylacetamide itself may act as a cardiac stimulant and thermogenic agent and possess antioxidant properties. biosynth.com

This potential is bolstered by studies on closely related molecules:

Anticonvulsant Activity: Derivatives of N-benzyl-2-acetamidopropionamide have shown potent anticonvulsant effects, with the (R)-stereoisomer being significantly more active. nih.gov This highlights the potential for developing chiral derivatives of this compound for neurological disorders.

Anti-inflammatory Properties: A similar compound, N-benzyl-N-methyldecan-1-amine, has been shown to mitigate experimentally induced colitis and rheumatoid arthritis in animal models by downregulating inflammatory signaling pathways. frontiersin.org This suggests that this compound could be a lead structure for developing new anti-inflammatory agents.

Enzyme Inhibition: N-benzyl-2-(N-benzylamido)acetamide peptoids have been synthesized and identified as selective inhibitors of butyrylcholinesterase (BChE), an important target in Alzheimer's disease research. abq.org.br

These findings strongly support a focused effort to screen this compound and its novel derivatives for a wide range of biological activities.

Pioneering Mechanistic Studies Utilizing Advanced Spectroscopic and Computational Approaches

A deep understanding of a molecule's conformational behavior, electronic structure, and reaction mechanisms is crucial for its rational application and development. For this compound, there is a significant opportunity to conduct pioneering mechanistic studies.

A combined experimental and theoretical approach, as demonstrated for the related N-benzyl-N-(furan-2-ylmethyl)acetamide, would be highly informative. scielo.brresearchgate.netfigshare.com Such a study could involve:

Advanced NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments can elucidate the solution-state structure and reveal dynamic processes, such as the hindered cis-trans rotational equilibrium common in tertiary amides. scielo.brresearchgate.netfigshare.com

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide detailed information about the functional groups and molecular structure. researchgate.netazooptics.com

Computational Chemistry: Density Functional Theory (DFT) calculations, especially when combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict stable conformations, rotational energy barriers, and spectroscopic parameters that can be correlated with experimental data. scielo.brresearchgate.netfigshare.com

These studies would provide fundamental insights into the molecule's conformational space and reactivity, guiding its use in more complex synthetic and biological applications. scielo.brresearchgate.net

Unlocking Novel Chemical Space Through Strategic Derivatization

The true potential of this compound may be realized through its strategic derivatization to access novel chemical space. The core structure is a versatile scaffold that can be modified to create libraries of new compounds with unique properties.

Future research should explore:

Bioactive Conjugates: Attaching the this compound moiety to other pharmacologically active heterocycles, a strategy that has proven successful in developing antibacterial agents from 2-mercaptobenzothiazole, could lead to hybrid drugs with enhanced or novel activities. nih.gov

Functional Group Transformation: The ketone and amide functionalities are ripe for chemical modification. For example, the structure could be a precursor for creating complex N-heterocycles through cycloaddition reactions, similar to how N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine is used to generate azomethine ylides for building pyrrolidines. enamine.net

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives by modifying the benzyl (B1604629) ring and the methyl group and screening them for biological activity can lead to the discovery of highly potent and selective compounds, as demonstrated by the development of N-substituted benzyl acetamide (B32628) anticonvulsants. nih.govmanchester.ac.uk

This exploration of derivatives is essential for moving beyond the parent compound and discovering next-generation molecules for materials science, agrochemistry, and medicine. manchester.ac.uk

Q & A

Q. Critical Factors :

- Temperature : Prolonged reflux (e.g., 6 hours in ethanol) ensures complete conversion .

- Catalysts : Base catalysts (e.g., NaHCO₃) improve acyl transfer efficiency.

- Purification : Recrystallization in ethanol removes unreacted starting materials .

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₃NO₂ (calc. 191.1) .

- IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N-H bending (if present) at ~1550 cm⁻¹ .

Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Methodological Answer:

Low yields often stem from incomplete acylation or side reactions. Optimization strategies include:

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Acylating Agent | Acetic anhydride (vs. acetyl chloride) | Higher purity, fewer byproducts | |

| Solvent | Ethanol (reflux) | Enhances solubility and kinetics | |

| Reaction Time | 6–12 hours | Balances conversion vs. degradation | |

| Catalyst | Triethylamine (for HCl scavenging) | Prevents acid-induced side reactions |

Troubleshooting : Use TLC or HPLC to monitor reaction progress. Recrystallize in ethanol to remove unreacted amine .

Advanced: What analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies in spectral data may arise from conformational isomerism or impurities. Mitigation steps:

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) by observing peak splitting changes at different temperatures .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Comparative Analysis : Match experimental data with computational predictions (DFT for NMR chemical shifts) .

Case Study : In N-benzyl derivatives, benzyl group rotation can cause splitting in ¹H NMR. VT-NMR at −40°C stabilizes conformers for clear assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.